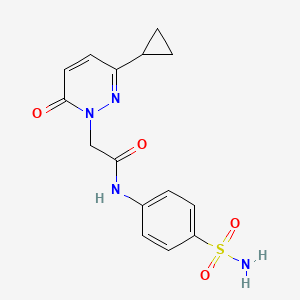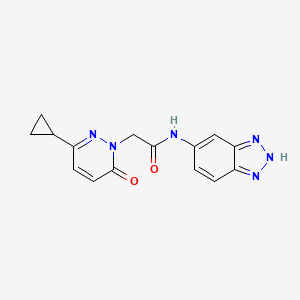![molecular formula C20H16FN5OS B6427865 3-(4-fluorophenyl)-1-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-5-carboxamide CAS No. 2034368-32-4](/img/structure/B6427865.png)
3-(4-fluorophenyl)-1-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole derivatives are a vital group of heterocyclic compounds present in nature and have also been synthesized in laboratories . They play an important role in some biological activities in medicine. In particular, they are used for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .
Synthesis Analysis
A new fluorinated pyrazole was successfully synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .
Molecular Structure Analysis
The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .
Chemical Reactions Analysis
Synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides by a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters was observed .
Physical And Chemical Properties Analysis
In DFT calculation of target molecules, several reactivity parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed .
Applications De Recherche Scientifique
Medicinal Chemistry
Thiophene and its derivatives, including the compound , are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Antimicrobial Properties
Thiophene derivatives show antimicrobial properties . This suggests that your compound could potentially be used in the development of new antimicrobial drugs.
Analgesic and Anti-inflammatory Properties
Thiophene derivatives also exhibit analgesic and anti-inflammatory properties . This indicates a potential use of your compound in pain management and inflammation treatment.
Antihypertensive Properties
Thiophene derivatives have been found to have antihypertensive properties . This suggests a potential application of your compound in the treatment of high blood pressure.
Antitumor Activity
Thiophene derivatives have shown antitumor activity . This suggests that your compound could potentially be used in cancer treatment.
Industrial Chemistry and Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . This suggests potential applications of your compound in the electronics industry.
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This suggests that your compound could potentially be used to protect metals from corrosion.
Synthesis of Pyrazoline
Thiophene derivatives have been used in the synthesis of pyrazoline . This suggests a potential use of your compound in chemical synthesis.
Mécanisme D'action
Target of Action
The primary target of this compound is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a type of nuclear receptor protein that plays a crucial role in regulating adipogenesis and glucose metabolism .
Mode of Action
It is known to interact with its target, pparγ, and potentially modulate its activity . This interaction could lead to changes in the expression of genes regulated by PPARγ, thereby influencing cellular processes such as lipid metabolism and inflammation .
Biochemical Pathways
The compound’s interaction with PPARγ can affect various biochemical pathways. PPARγ is involved in the regulation of fatty acid storage and glucose metabolism, so the compound’s action could have downstream effects on these pathways . .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with PPARγ. By modulating the activity of PPARγ, the compound could potentially influence the expression of genes involved in lipid metabolism and inflammation . This could lead to changes in cellular processes and physiological outcomes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with PPARγ . .
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS/c1-26-18(10-16(25-26)13-2-4-15(21)5-3-13)20(27)24-11-17-19(23-8-7-22-17)14-6-9-28-12-14/h2-10,12H,11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQUQLOFBGFONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=NC=CN=C3C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-1-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}thiophene-2-carboxamide](/img/structure/B6427808.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-fluorobenzamide](/img/structure/B6427812.png)
![4-[(2,6-difluorobenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B6427815.png)
![5-(thiophene-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B6427823.png)
![2-chloro-5-(furan-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B6427839.png)
![2-(3,4-diethoxyphenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B6427842.png)
![2-(2-fluorophenoxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B6427848.png)
![N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6427856.png)
![1-[(4-chlorophenyl)methyl]-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B6427871.png)
![1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B6427872.png)
![1-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B6427876.png)

![6-cyclopropyl-2-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6427886.png)
